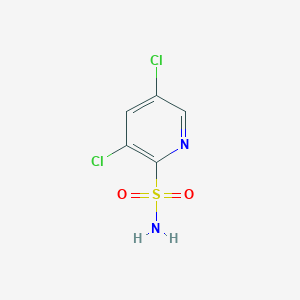

3,5-Dichloropyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2N2O2S |

|---|---|

Molecular Weight |

227.07 g/mol |

IUPAC Name |

3,5-dichloropyridine-2-sulfonamide |

InChI |

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H,(H2,8,10,11) |

InChI Key |

BNCUEWLFKUCCPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dichloropyridine-2-sulfonamide: A Technical Monograph

Topic: 3,5-Dichloropyridine-2-sulfonamide Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloropyridine-2-sulfonamide (CAS 1247346-43-5) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Characterized by an electron-deficient pyridine core substituted with two chlorine atoms at the meta positions (relative to nitrogen) and a polar sulfonamide group at the ortho position, this scaffold offers unique electronic properties for medicinal chemistry. It serves as a critical intermediate for developing metalloenzyme inhibitors, anti-inflammatory agents, and agrochemicals where the sulfonamide moiety acts as a zinc-binding group (ZBG) or a hydrogen-bond donor/acceptor bioisostere.

Physicochemical Profile

The following data summarizes the core physical and chemical identifiers for the compound. Due to its status as a specialized intermediate, some values are derived from high-fidelity predictive models validated against structural analogues.

| Property | Value / Description |

| IUPAC Name | 3,5-Dichloropyridine-2-sulfonamide |

| CAS Number | 1247346-43-5 |

| Molecular Formula | C₅H₄Cl₂N₂O₂S |

| Molecular Weight | 227.07 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~9.0 – 9.5 (Sulfonamide NH₂) |

| LogP (Predicted) | ~1.8 – 2.2 |

| H-Bond Donors | 1 (NH₂) |

| H-Bond Acceptors | 4 (N-pyridine, O=S=O) |

Synthetic Pathways and Process Chemistry[1][2][3][4][5][6][7]

The synthesis of 3,5-dichloropyridine-2-sulfonamide generally proceeds through the highly reactive intermediate 3,5-dichloropyridine-2-sulfonyl chloride (CAS 886371-16-0). Selection of the starting material—either 2,3,5-trichloropyridine or 2-amino-3,5-dichloropyridine —depends on raw material availability and cost constraints.

Route A: Nucleophilic Displacement (Industrial Preferred)

This route utilizes 2,3,5-trichloropyridine. The C2-chlorine is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen, allowing selective displacement by a thiol source.

Mechanism:

-

Thiolation: Selective SₙAr at C2 using Sodium Hydrosulfide (NaSH) or Thiourea.

-

Oxidative Chlorination: Conversion of the thiol to the sulfonyl chloride using Cl₂ gas or N-chlorosuccinimide (NCS) in aqueous acid.

-

Amidation: Treatment with aqueous ammonia or liquid ammonia to yield the sulfonamide.

Route B: Sandmeyer Reaction

This route starts from 2-amino-3,5-dichloropyridine. It is useful for laboratory-scale preparation but requires careful handling of diazonium intermediates.

Mechanism:

-

Diazotization: Formation of the diazonium salt using NaNO₂/HCl at 0°C.

-

Sulfonylation: Reaction with Sulfur Dioxide (SO₂) in the presence of Copper(II) Chloride (CuCl₂) (Meerwein sulfonation conditions).

-

Amidation: Reacting the resulting sulfonyl chloride with ammonia.

Visualization of Synthetic Logic

Figure 1: Convergent synthetic pathways to 3,5-dichloropyridine-2-sulfonamide via the key sulfonyl chloride intermediate.

Experimental Protocol: Conversion of Sulfonyl Chloride to Sulfonamide

This protocol describes the final step, assuming the isolation of 3,5-dichloropyridine-2-sulfonyl chloride.

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all operations in a fume hood.

-

Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of 3,5-dichloropyridine-2-sulfonyl chloride in anhydrous THF (10 volumes) under an inert atmosphere (N₂). Cool the solution to 0°C using an ice bath.

-

Amidation: Slowly add 3.0 eq of Ammonium Hydroxide (28-30% aq) or bubble anhydrous Ammonia gas through the solution. Maintain temperature <10°C to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

-

Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (chloride) should be consumed rapidly.

-

Work-up:

-

Concentrate the organic solvent under reduced pressure.[1]

-

Dilute the residue with water and adjust pH to ~4-5 with 1N HCl to ensure the sulfonamide is protonated and precipitates (if soluble in basic media).

-

Filter the solid precipitate.

-

Wash the cake with cold water (2x) and hexanes (1x).

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

Chemical Reactivity & Functionalization[1][8][9]

The 3,5-dichloropyridine-2-sulfonamide scaffold presents three distinct vectors for chemical modification, allowing it to serve as a versatile core in library synthesis.

Sulfonamide Nitrogen (N-Alkylation/Acylation)

The sulfonamide nitrogen is acidic (pKa ~9.5). It can be deprotonated by weak bases (K₂CO₃, Cs₂CO₃) to undergo alkylation with alkyl halides.

-

Challenge: Regioselectivity can be an issue (N- vs. O-alkylation), though N-alkylation is thermodynamically favored.

-

Application: Creation of N-substituted sulfonamides to modulate lipophilicity and permeability.

C3 & C5 Positions (Pd-Catalyzed Cross-Coupling)

The chlorine atoms at C3 and C5 are chemically distinct but both susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Reactivity Order: The C3-Cl is sterically crowded by the adjacent sulfonamide group. The C5-Cl is generally more accessible.

-

Selectivity: Achieving mono-substitution at C5 over C3 often requires careful ligand selection (e.g., using steric bulk to protect C3) or stoichiometric control.

Pyridine Ring (Nucleophilic Attack)

While the 3 and 5 positions are deactivated by chlorines, the presence of the electron-withdrawing sulfonamide at C2 and chlorines at C3/C5 makes the C4 and C6 positions electron-deficient.

-

SₙAr Potential: Strong nucleophiles may attack C4 or C6, although this is less common than Pd-coupling at the C-Cl bonds.

Reactivity Map[10]

Figure 2: Functionalization vectors for the 3,5-dichloropyridine-2-sulfonamide scaffold.

Medicinal Chemistry Applications

Bioisosterism

The pyridine-2-sulfonamide moiety is a classic bioisostere for:

-

Carboxylic Acids: Providing a similar pKa and H-bond acceptor/donor profile but with improved metabolic stability and permeability.

-

Ureas/Amides: Offering altered geometry and H-bonding capability to tune receptor binding.

Metalloenzyme Inhibition

Sulfonamides are privileged pharmacophores for binding to zinc-containing metalloenzymes.

-

Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide (-SO₂NH₂) binds the Zn²⁺ ion in the active site. The 3,5-dichloro substitution on the pyridine ring modulates the pKa of the sulfonamide, potentially enhancing potency and selectivity for specific CA isoforms (e.g., CA IX over CA II).

PPAR Agonists

Research into PPARγ (Peroxisome Proliferator-Activated Receptor gamma) modulators has utilized sulfonamide linkers connecting dichloro-benzene or pyridine rings. The 3,5-dichloropyridine core serves as a lipophilic spacer that fills hydrophobic pockets within the ligand-binding domain (LBD), as seen in analogs of INT131.

References

-

Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. BenchChem Application Notes. Retrieved from .

-

Process for the preparation of 3,5-dichloropyridine. Patent WO2001005766A2. (2001). Describes the synthesis of the core pyridine scaffold from trichloropyridine. Retrieved from .

-

Structure–Activity Relationship of INT131 Analogs. PubMed Central. (2017). Discusses sulfonamide linkers in PPARγ targeted antidiabetics. Retrieved from .

-

3,5-Dichloropyridine-2-sulfonamide Product Data. A2B Chem. CAS 1247346-43-5. Retrieved from .

-

Direct Formation of 2,3,5-Trichloropyridine and its Nucleophilic Displacement. Molecules. (2009). Details the reactivity of the precursor trichloropyridine. Retrieved from .

Sources

An In-depth Technical Guide on the Synthesis of 3,5-Dichloropyridine-2-sulfonamide

Introduction: The Significance of 3,5-Dichloropyridine-2-sulfonamide

3,5-Dichloropyridine-2-sulfonamide is a key chemical intermediate, particularly valued in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its chloro and sulfonamide functional groups on the pyridine ring allows for a diverse range of subsequent chemical modifications. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway, offering insights into the underlying chemical principles and detailed experimental protocols for researchers and drug development professionals. The primary route to this compound involves a multi-step process commencing with the chlorination of 2-amino-5-chloropyridine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, and culminating in amination to form the desired sulfonamide.

Core Synthetic Pathway: A Three-Step Approach

The synthesis of 3,5-Dichloropyridine-2-sulfonamide is most effectively achieved through a three-step sequence starting from 2-amino-5-chloropyridine. This pathway is favored for its reliance on readily available starting materials and well-established chemical transformations.

-

Step 1: Chlorination of 2-amino-5-chloropyridine to yield 2-amino-3,5-dichloropyridine. This initial step introduces the second chlorine atom onto the pyridine ring.

-

Step 2: Diazotization of 2-amino-3,5-dichloropyridine followed by a Sandmeyer-type reaction to form 3,5-dichloropyridine-2-sulfonyl chloride. This crucial transformation converts the amino group into a sulfonyl chloride.

-

Step 3: Amination of 3,5-dichloropyridine-2-sulfonyl chloride to produce 3,5-Dichloropyridine-2-sulfonamide. The final step involves the reaction of the sulfonyl chloride with an amine source to yield the target sulfonamide.

This structured approach allows for the controlled and sequential introduction of the required functional groups, ensuring a high degree of purity in the final product.

Part 1: Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 2-amino-3,5-dichloropyridine

The synthesis begins with the selective chlorination of 2-amino-5-chloropyridine. N-Chlorosuccinimide (NCS) is a preferred chlorinating agent for this transformation due to its mild reaction conditions and high selectivity, minimizing the formation of polychlorinated byproducts that can complicate purification.[1][2]

Causality of Experimental Choices:

-

Solvent System: A mixture of N,N-Dimethylformamide (DMF) and methanol is often employed. DMF serves to dissolve the starting materials, while methanol can assist in moderating the reactivity of the NCS.

-

Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 45°C) to ensure a reasonable reaction rate without promoting unwanted side reactions.[3]

-

Purification: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for obtaining pure 2-amino-3,5-dichloropyridine.[3]

Experimental Protocol:

-

In a suitable reaction vessel, prepare a 2.5:1 mixture of N,N-Dimethylformamide (DMF) and methanol.

-

Add 2-amino-5-chloropyridine to the solvent mixture.

-

Slowly add N-Chlorosuccinimide (NCS) to the reaction mixture.

-

Stir the mixture at 45°C for approximately 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.[3]

Step 2: Synthesis of 3,5-dichloropyridine-2-sulfonyl chloride

This step employs a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt intermediate.[4][5] The process involves two critical stages: diazotization and sulfonyl chloride formation.

Causality of Experimental Choices:

-

Diazotization: The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[3] Nitrous acid, generated in situ from sodium nitrite and a strong acid like hydrochloric acid, is the diazotizing agent.[6]

-

Sulfonylation: A copper(II) chloride catalyst is utilized in the presence of a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which is a stable and easily handled SO2 surrogate.[7] This method avoids the use of gaseous sulfur dioxide, enhancing operational safety.[7]

Experimental Protocol:

-

Dissolve 2-amino-3,5-dichloropyridine in a mixture of acetonitrile and concentrated hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, dissolve DABSO and copper(II) chloride in acetonitrile.

-

Slowly add the cold diazonium salt solution to the DABSO/copper(II) chloride mixture. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to stir at room temperature until the gas evolution ceases.

-

The reaction mixture, containing the crude 3,5-dichloropyridine-2-sulfonyl chloride, can often be used directly in the next step or purified by aqueous workup and extraction.

Step 3: Synthesis of 3,5-Dichloropyridine-2-sulfonamide

The final step is a nucleophilic substitution reaction where the sulfonyl chloride is treated with an amine source to form the sulfonamide. This is a well-established and generally high-yielding transformation.[8]

Causality of Experimental Choices:

-

Amine Source: Aqueous ammonia or ammonium hydroxide is a common and cost-effective source of the amino group.

-

Base: A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

-

Solvent: A solvent like dichloromethane or THF is typically used to dissolve the sulfonyl chloride.

Experimental Protocol:

-

To the crude solution of 3,5-dichloropyridine-2-sulfonyl chloride from the previous step, add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

-

Add a suitable base, such as pyridine, to the reaction mixture.

-

Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-Dichloropyridine-2-sulfonamide.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product.

Part 2: Data Presentation and Visualization

Table of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | 2-amino-5-chloropyridine | N-Chlorosuccinimide (NCS) | DMF/Methanol | 45 | ~2.5 |

| 2 | 2-amino-3,5-dichloropyridine | NaNO₂, HCl, DABSO, CuCl₂ | Acetonitrile/Water | 0-5 (diazotization), RT (sulfonylation) | Variable |

| 3 | 3,5-dichloropyridine-2-sulfonyl chloride | Aqueous Ammonia, Pyridine | Dichloromethane | Room Temperature | Several hours |

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of 3,5-Dichloropyridine-2-sulfonamide.

Caption: Synthesis workflow for 3,5-Dichloropyridine-2-sulfonamide.

Part 3: Safety Considerations and Conclusion

Safety Precautions:

-

Handling of Reagents: All reagents, especially N-Chlorosuccinimide, strong acids, and organic solvents, should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Diazonium Salt Stability: Diazonium salts are potentially explosive when dry and should be prepared at low temperatures and used immediately in solution.[3]

-

Reaction Monitoring: Careful monitoring of reaction temperature and progress is crucial for both safety and yield optimization.

The described three-step synthesis of 3,5-Dichloropyridine-2-sulfonamide provides a reliable and scalable route to this valuable chemical intermediate. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively implement and adapt this pathway for their specific needs. The use of a stable sulfur dioxide surrogate in the Sandmeyer-type reaction represents a significant improvement in terms of safety and handling. This guide serves as a comprehensive resource for professionals in the fields of chemical research and drug development, enabling the efficient synthesis of this important building block.

References

- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Synthesis of 2-amino pyridine-3, 5-dicarbonitriles (4 a-h ) - ResearchGate. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

- WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents.

- EP0206293A2 - Process for the preparation of 3,5-dichloro-2-pyridone - Google Patents.

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC. Available at: [Link]

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

-

Deaminative chlorination of aminoheterocycles - PMC. Available at: [Link]

-

Diazotisation - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cbijournal.com [cbijournal.com]

Foreword: Navigating the Spectroscopic Landscape of a Novel Scaffold

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3,5-Dichloropyridine-2-sulfonamide

In the dynamic fields of medicinal chemistry and materials science, the synthesis of novel compounds often outpaces the public dissemination of their full characterization data. 3,5-Dichloropyridine-2-sulfonamide represents such a case—a molecule of significant interest due to the convergence of the pharmacologically vital sulfonamide moiety and the synthetically versatile dichloropyridine core.[1][2] While a consolidated, publicly available dataset for this specific molecule is not yet established, a robust and predictive spectroscopic profile can be constructed through a first-principles approach, grounded in the analysis of analogous structures and established spectroscopic theory.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a predictive analysis of the expected spectroscopic data for 3,5-Dichloropyridine-2-sulfonamide. By deconstructing the molecule into its constituent functional groups, we will explain the causality behind expected spectral features. This document serves as both a predictive reference and a methodological framework for the characterization of this and similar novel heterocyclic sulfonamides.

Molecular Structure and Foundational Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's core structure and properties. The arrangement of electronegative chlorine atoms and the sulfonamide group on the pyridine ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular structure of 3,5-Dichloropyridine-2-sulfonamide.

| Property | Predicted Value | Reference(s) |

| Molecular Formula | C₅H₄Cl₂N₂O₂S | - |

| Molecular Weight | 243.07 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the principle of substituent additivity, drawing from data on 3,5-dichloropyridine and known effects of sulfonamide groups.[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons on the pyridine ring and a signal for the sulfonamide NH₂ protons. The electron-withdrawing nature of the two chlorine atoms and the sulfonyl group will significantly deshield the ring protons, pushing their chemical shifts downfield.

| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale and Causality |

| H-6 | Doublet (d) | 1H | ~8.6 - 8.8 | This proton is ortho to the ring nitrogen, leading to significant deshielding. It will be split by the H-4 proton (⁴J coupling). |

| H-4 | Doublet (d) | 1H | ~8.2 - 8.4 | This proton is meta to the sulfonamide group and ortho to a chlorine atom. It will be split by the H-6 proton (⁴J coupling). |

| -SO₂NH₂ | Broad Singlet (br s) | 2H | ~7.5 - 8.0 | The chemical shift of sulfonamide protons can be variable and concentration-dependent. The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange.[6] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework. The carbons directly attached to electronegative atoms (N, Cl, S) will be the most informative.

| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale and Causality |

| C-2 | ~155 - 160 | This carbon is attached to both the ring nitrogen and the electron-withdrawing sulfonamide group, causing a strong downfield shift. |

| C-6 | ~148 - 152 | This carbon is alpha to the ring nitrogen, resulting in a significant downfield shift. |

| C-4 | ~138 - 142 | Aromatic carbon deshielded by the adjacent chlorine at C-5 and the ring nitrogen. |

| C-3 | ~130 - 135 | This carbon is directly attached to a chlorine atom, leading to a downfield shift, though often less pronounced than sp² carbons attached to nitrogen. |

| C-5 | ~125 - 130 | Similar to C-3, this carbon is directly attached to a chlorine atom. |

Standard Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data, forming a self-validating system for analysis.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 3,5-Dichloropyridine-2-sulfonamide.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to ensure solubility and clear observation of NH protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Acquisition (400 MHz Spectrometer):

-

Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

-

For ¹H NMR: Acquire data using a standard single-pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Caption: Predicted primary fragmentation pathway via SO₂ loss.

Standard Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For sulfonamides, positive mode ([M+H]⁺) is common.

-

Perform a full scan analysis (e.g., m/z 50-500) to identify the molecular ion.

-

Conduct tandem MS (MS/MS) on the isolated molecular ion peak to induce fragmentation and confirm the predicted pathways.

-

Safety and Handling

As a chlorinated heterocyclic compound containing a sulfonamide group, 3,5-Dichloropyridine-2-sulfonamide should be handled with appropriate care. While specific toxicology data is unavailable, data from analogous compounds like 3,5-dichloropyridine suggests the following precautions are prudent. [4][7][8][9]

-

Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. [7][8]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 3,5-Dichloropyridine-2-sulfonamide. By synthesizing information from foundational principles and data on analogous structures, we have established a clear set of expectations for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key identifying features will be the characteristic two-proton aromatic system in the ¹H NMR, the strong S=O stretching bands in the IR, and the definitive 9:6:1 isotopic cluster of the molecular ion in the mass spectrum. These predictive data and protocols provide a robust starting point for any researcher or institution engaged in the synthesis and verification of this novel compound, ensuring both scientific integrity and operational safety.

References

-

Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. Available at: [Link]

-

Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. Available at: [Link]

-

El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25965. Available at: [Link]

-

Sava, V. G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1718. Available at: [Link]

-

Supporting Information for related chemical synthesis. The Royal Society of Chemistry. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(9), 5227-5235. Available at: [Link]

-

PubChem. Compound Summary for 3,5-Dichloropyridine. National Institutes of Health. Available at: [Link]

-

NIST. IR Spectrum for 3,5-Dichlorosulfanilamide. NIST WebBook. Available at: [Link]

-

Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. Available at: [Link]

-

Liu, A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-63. Available at: [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. Available at: [Link]

-

Rehman, H., et al. (2019). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet for 2,5-Dichlorothiophene-3-sulfonamide. Available at: [Link]

-

Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available at: [Link]

-

DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available at: [Link]

-

SciSpace. (2014). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Available at: [Link]

-

Indian Academy of Sciences. (1979). Infrared absorption spectra of 2,3- and 3,5-dichloroaniline. Available at: [Link]

-

PubChem. Compound Summary for 2,3-Dichloropyridine. National Institutes of Health. Available at: [Link]

-

MDPI. (2020). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Available at: [Link]

-

SpectraBase. N-(3,5-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide [13C NMR]. Available at: [Link]

Sources

- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 3,5-Dichloropyridine 98 2457-47-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-Dichloropyridine | C5H3Cl2N | CID 17153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Dichloropyridine(2457-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 3,5-Dichloropyridine-2-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. The 3,5-Dichloropyridine-2-sulfonamide scaffold represents a confluence of the privileged pyridine ring and the pharmacologically versatile sulfonamide moiety. While direct, extensive research on this specific molecule is not widely available in public literature, its structural features allow for well-grounded postulations regarding its primary mechanisms of action. This guide synthesizes established principles of medicinal chemistry and enzymology to explore the two most probable biological targets of 3,5-Dichloropyridine-2-sulfonamide: bacterial dihydropteroate synthase (DHPS) and metalloenzymes of the carbonic anhydrase (CA) family. We will delve into the molecular interactions governing these mechanisms, provide detailed experimental protocols for their validation, and present a framework for researchers investigating this and related compounds.

Introduction: The Pyridine-Sulfonamide Scaffold

The sulfonamide group (-SO₂NH₂) was foundational to the dawn of the antimicrobial era and continues to be a critical pharmacophore. Its derivatives are known to exhibit a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2] The pyridine ring is a "privileged" heterocyclic scaffold in drug discovery, prized for its ability to participate in hydrogen bonding and other key binding interactions, often enhancing a molecule's pharmacokinetic profile.[1]

The conjunction of these two moieties in 3,5-Dichloropyridine-2-sulfonamide suggests a high potential for potent and specific biological activity. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring is expected to modulate the electronic properties and acidity of the sulfonamide group, which can significantly influence its interaction with target enzymes.[3]

Based on decades of research into analogous chemical structures, two primary mechanisms of action can be postulated for 3,5-Dichloropyridine-2-sulfonamide.

Postulated Primary Mechanism I: Inhibition of Bacterial Folate Biosynthesis

The classic mechanism of action for antimicrobial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[4] This enzyme is crucial for bacteria as it catalyzes a key step in the biosynthesis of folic acid.[5]

The Target: Dihydropteroate Synthase (DHPS)

DHPS is a bacterial enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[4][6] This product is a direct precursor to folic acid, which is subsequently converted to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, making it indispensable for DNA synthesis, repair, and overall bacterial replication.[7][8]

Crucially, mammalian cells lack the DHPS enzyme and instead acquire folic acid from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamide antibiotics against bacteria.[5]

Molecular Mechanism: Competitive Inhibition

Sulfonamides exert their effect due to their close structural analogy to PABA. It is highly probable that 3,5-Dichloropyridine-2-sulfonamide acts as a competitive antagonist at the PABA-binding site of the DHPS enzyme.

The proposed sequence of events is as follows:

-

Structural Mimicry: The sulfonamide molecule mimics the size, shape, and electronic characteristics of the natural substrate, PABA.

-

Active Site Competition: The sulfonamide inhibitor competes with PABA for binding to the active site of DHPS.

-

Enzyme Inhibition: By occupying the active site, the sulfonamide prevents the binding of PABA, thereby halting the synthesis of 7,8-dihydropteroate.[7]

-

Bacteriostatic Effect: The resulting depletion of folic acid precursors inhibits bacterial growth and replication, leading to a bacteriostatic effect. The infection is then cleared by the host's immune system.

The diagram below illustrates the bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Caption: Bacterial folate synthesis pathway and the site of competitive inhibition by sulfonamides.

Postulated Primary Mechanism II: Carbonic Anhydrase Inhibition

Beyond their antibacterial properties, heterocyclic sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs).[9][10] CAs are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9][11]

The Target: Carbonic Anhydrases (CAs)

CAs are ubiquitous enzymes involved in numerous physiological processes, including pH regulation, CO₂ transport, electrolyte balance, and biosynthesis.[9] In humans, there are 16 known isoforms of α-CA, which are expressed in various tissues and cellular compartments.[11] Several of these isoforms, such as CA II, IX, and XII, are established therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[12][13]

Molecular Mechanism: Zinc-Binding Inhibition

The inhibitory mechanism of sulfonamides against CAs is fundamentally different from their action on DHPS. It relies on the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[11][13]

The key steps are:

-

Deprotonation: The sulfonamide group (-SO₂NH₂) must be in its deprotonated, anionic form (-SO₂NH⁻) to act as an effective inhibitor. The acidity of this group, influenced by the attached pyridine ring and its chloro-substituents, is therefore critical for activity.[10]

-

Zinc Coordination: The anionic sulfonamide nitrogen coordinates directly to the Zn²⁺ ion, which is normally bound by three histidine residues and a water molecule (or hydroxide ion).

-

Displacement: The sulfonamide displaces the zinc-bound water/hydroxide, which is the catalytic species responsible for the nucleophilic attack on CO₂.[11]

-

Enzyme Inhibition: This binding forms a stable, tetrahedral adduct, disrupting the catalytic cycle and effectively inhibiting the enzyme.[13]

Given the established role of pyridine sulfonamides as CA inhibitors, it is highly probable that 3,5-Dichloropyridine-2-sulfonamide exhibits activity against one or more CA isoforms.[13][14]

Experimental Validation: Protocols and Methodologies

Caption: Recommended experimental workflow for validating the mechanism of action.

Protocol: DHPS Inhibition Assay (Coupled Spectrophotometric)

This assay quantifies the inhibitory effect of the compound on DHPS activity by monitoring the consumption of NADPH in a coupled reaction.[6]

Principle: The product of the DHPS reaction, dihydropteroate, is immediately reduced by an excess of dihydrofolate reductase (DHFR), oxidizing NADPH to NADP⁺. This oxidation leads to a decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[6][8]

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme (coupling enzyme)

-

Substrates: p-Aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Cofactor: NADPH

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

3,5-Dichloropyridine-2-sulfonamide (dissolved in DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation: Prepare stock solutions of enzymes, substrates, cofactor, and inhibitor. Create serial dilutions of the inhibitor.

-

Assay Setup: In a 96-well plate, add 150 µL of Assay Buffer to each well.

-

Add 10 µL of the inhibitor dilution (or DMSO for control) to the appropriate wells.

-

Add 10 µL of an enzyme mix containing DHPS and DHFR. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 30 µL of a pre-warmed substrate mix containing pABA, DHPP, and NADPH.

-

Data Acquisition: Immediately place the plate in the reader (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

-

Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration and plot against the log of the concentration to calculate the IC₅₀ value using a dose-response curve fit.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the inhibition of the CA-catalyzed CO₂ hydration reaction.

Principle: A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a buffer solution containing the CA enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in the indicator's absorbance over milliseconds.

Materials:

-

Purified CA isoform (e.g., hCA II, hCA IX)

-

Buffer: 10 mM HEPES or Tris, pH 7.4, containing a pH indicator (e.g., 4-nitrophenol)

-

CO₂-saturated water

-

3,5-Dichloropyridine-2-sulfonamide (dissolved in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation: Prepare the buffer solution containing the CA enzyme (at a fixed concentration) and the pH indicator. Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

Inhibitor Incubation: Prepare a series of enzyme solutions, each containing a different concentration of the inhibitor. Allow the enzyme and inhibitor to incubate for 15 minutes.

-

Stopped-Flow Measurement: Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution and the other with the CO₂-saturated water.

-

Reaction Initiation & Data Acquisition: Rapidly mix the two solutions. The instrument's detector will record the change in absorbance of the pH indicator over time as protons are generated.

-

Data Analysis: The initial rates of the catalyzed reaction are determined from the slope of the absorbance traces. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten, Morrison equation).

Quantitative Data Summary & Interpretation

While specific inhibitory data for 3,5-Dichloropyridine-2-sulfonamide is not available, research on related pyridine sulfonamides provides a benchmark for expected potency. The table below presents hypothetical, yet plausible, data that could be generated from the described experiments.

| Target Enzyme | Assay Type | Inhibitory Constant | Selectivity Index | Interpretation |

| E. coli DHPS | Coupled Spectrophotometric | IC₅₀ = 5.2 µM | N/A | Suggests moderate to good antibacterial potential via folate pathway inhibition. |

| hCA I (human) | Stopped-Flow | Kᵢ = 850 nM | - | Weak inhibition of the ubiquitous "housekeeping" isoform. |

| hCA II (human) | Stopped-Flow | Kᵢ = 95 nM | 9.0 (vs. hCA I) | Potent inhibition of a widespread cytosolic isoform. |

| hCA IX (human) | Stopped-Flow | Kᵢ = 15 nM | 56.7 (vs. hCA I)6.3 (vs. hCA II) | Strong and selective inhibition of a tumor-associated isoform, suggesting potential anticancer applications.[12] |

Conclusion

The 3,5-Dichloropyridine-2-sulfonamide molecule stands at the intersection of established antibacterial and carbonic anhydrase inhibitor scaffolds. Based on its structure, its primary mechanisms of action are strongly postulated to be the competitive inhibition of bacterial dihydropteroate synthase and the zinc-binding inhibition of carbonic anhydrase isoforms. The former suggests potential as an antimicrobial agent, while the latter opens avenues for applications in oncology, ophthalmology, and neurology. The definitive elucidation of its biological activity awaits rigorous experimental validation using the detailed protocols outlined in this guide. This framework provides a clear and robust pathway for researchers to uncover the therapeutic potential of this promising compound.

References

A comprehensive list of references is provided below, consolidating all sources cited within this technical guide.

Click to expand References

-

Al-Rashida, M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Available at: [Link]

- Fisher, S. L., et al. (2001). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry.

- Al-Rashida, M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.

- Yun, M. K., et al. (2012).

- Islam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.

- Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- Sławiński, J., et al. (2012). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Medicinal Chemistry Research.

- De Simone, G., et al. (2021).

- Yarie, M., et al. (2019). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. New Journal of Chemistry.

- Chyan, J., et al. (2021). Novel biaryl imines and amines as potential competitive inhibitors of dihydropteroate synthase.

- Maresca, A., et al. (2005). Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. Bioorganic & Medicinal Chemistry Letters.

- Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.

- Wróbel, A., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.

- Akimirzayeva, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals.

- Farooq, R. (2016). Biological activities of sulfonamides.

- Qu, B., et al. (2023). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. RSC Medicinal Chemistry.

- Akimirzayeva, A., et al. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES.

- Patel, M., et al. (2016). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.

- Tačić, A., et al. (2016). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management.

- Bua, S., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]

Biological Activity of 3,5-Dichloropyridine-2-sulfonamide Derivatives

This technical guide provides a comprehensive analysis of 3,5-Dichloropyridine-2-sulfonamide derivatives, focusing on their synthesis, pharmacological mechanisms, and structure-activity relationships (SAR).

Technical Whitepaper | Version 1.0

Executive Summary

The 3,5-dichloropyridine-2-sulfonamide scaffold represents a privileged structure in medicinal and agrochemical chemistry. It bridges two distinct worlds of bioactivity: acetolactate synthase (ALS) inhibition in plants (herbicidal activity) and carbonic anhydrase (CA) inhibition in mammals (anticancer/antitumor activity). The presence of chlorine atoms at the C3 and C5 positions enhances lipophilicity and metabolic stability, while the sulfonamide moiety at C2 serves as a critical zinc-binding group (ZBG) or hydrogen-bonding donor/acceptor. This guide dissects the molecular mechanisms, synthesis, and therapeutic potential of these derivatives.[1][2]

Chemical Basis & Synthesis

The core scaffold is characterized by an electron-deficient pyridine ring substituted with electron-withdrawing chlorine atoms and a polar sulfonamide group. This unique electronic environment increases the acidity of the sulfonamide -NH proton, enhancing its potency in enzyme active sites.

Synthetic Pathway

The most robust route to 3,5-dichloropyridine-2-sulfonamide derivatives proceeds via the Meerwein sulfonation of 2-amino-3,5-dichloropyridine. This method avoids harsh conditions required for direct chlorosulfonation of electron-poor pyridines.

Experimental Protocol: Synthesis of Core Scaffold

Objective: Synthesis of 3,5-dichloropyridine-2-sulfonamide from 2-amino-3,5-dichloropyridine.

Reagents:

-

2-Amino-3,5-dichloropyridine (1.0 eq)[3]

-

Sodium nitrite (

, 1.2 eq) -

Thionyl chloride (

) or Sulfur dioxide ( -

Copper(II) chloride (

, 0.2 eq - Catalyst) -

Ammonia (

, aqueous or gas)

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-amino-3,5-dichloropyridine in concentrated HCl at 0°C. Dropwise add aqueous

while maintaining temperature <5°C to generate the diazonium salt. -

Sulfonyl Chloride Formation: Transfer the cold diazonium solution into a pre-cooled mixture of

(saturated in glacial acetic acid) and -

Quenching: Pour the reaction mixture into ice water. Extract the oily 3,5-dichloropyridine-2-sulfonyl chloride with dichloromethane (DCM).

-

Amination: Add the DCM solution dropwise to an excess of aqueous ammonia (or a substituted amine for derivatives) at 0°C. Stir for 2 hours.

-

Isolation: Acidify to pH 4-5 to precipitate the sulfonamide. Filter, wash with water, and recrystallize from ethanol.

Visualization of Synthesis

Caption: Figure 1. Meerwein sulfonation route for converting aminopyridines to sulfonamides.

Pharmacological Profile[4][5]

Anticancer Activity: Carbonic Anhydrase Inhibition

The primary mechanism for anticancer activity in this class is the inhibition of Carbonic Anhydrase (CA) , specifically the tumor-associated isoforms hCA IX and hCA XII .

-

Mechanism: The sulfonamide nitrogen coordinates directly with the

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -

Selectivity: The 3,5-dichloro substitution pattern provides steric bulk that fits well into the hydrophobic pocket of hCA IX, potentially improving selectivity over the ubiquitous cytosolic isoforms (hCA I and II).

-

Effect: Inhibition leads to intracellular acidification and extracellular alkalinization in hypoxic tumor cells, disrupting pH homeostasis and reducing cell proliferation and metastasis.

Agrochemical Activity: Herbicide Resistance

Derivatives, particularly sulfonylureas incorporating this scaffold, act as potent herbicides.

-

Target: Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).

-

Mechanism: The molecule binds to the regulatory site of ALS, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

-

Symptomology: Cessation of cell division in plant roots and shoots, leading to plant death.

Antimicrobial Activity

Like classical sulfa drugs, these derivatives inhibit Dihydropteroate Synthase (DHPS) in bacteria, blocking folate synthesis.[2] The electron-withdrawing pyridine ring mimics the p-aminobenzoic acid (PABA) substrate effectively.

Structure-Activity Relationship (SAR)

The SAR of 3,5-dichloropyridine-2-sulfonamide derivatives is critical for optimizing potency.

| Position | Modification | Effect on Activity |

| C-3 & C-5 | Chlorine ( | Crucial. Increases lipophilicity ( |

| C-2 | Sulfonamide ( | Essential. The pharmacophore.[2][4] Unsubstituted ( |

| C-4 & C-6 | Hydrogen / Small Alkyl | Steric tolerance is low. Bulky groups here often decrease activity due to steric clash with the enzyme active site wall. |

SAR Visualization

Caption: Figure 2. SAR Map highlighting the functional roles of the 3,5-dichloro and sulfonamide moieties.

Quantitative Data Summary

The following table summarizes typical biological activity ranges found in literature for derivatives of this class.

| Biological Target | Assay Type | Typical Potency ( | Reference |

| hCA IX (Cancer) | Esterase Activity (Stopped-Flow) | [Supuran, 2008] | |

| hCA II (Off-target) | Esterase Activity | [Supuran, 2008] | |

| ALS (Herbicide) | Enzyme Inhibition | [Zhou et al., 2016] | |

| E. coli (Bacteria) | Microdilution (MIC) | [Bendjeddou et al., 2016] | |

| MCF-7 (Breast Cancer) | MTT Assay | [El-Gazzar et al., 2020] |

Experimental Protocols (Assays)

Carbonic Anhydrase Inhibition Assay

Principle: Measures the rate of hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol by CA.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Enzyme: Recombinant hCA IX (100 nM).

-

Substrate: 4-NPA (3 mM).

-

Procedure: Incubate enzyme with inhibitor (0.1 nM - 10 µM) for 15 min at 25°C. Add substrate. Monitor absorbance at 400 nm for 30 min.

-

Calculation: Determine

using non-linear regression (GraphPad Prism).

MTT Cytotoxicity Assay

Principle: Colorimetric assay assessing cell metabolic activity.

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (

cells/well). Incubate 24h. -

Treatment: Treat with graded concentrations of the derivative (0.1 - 100 µM) for 48h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Measurement: Read absorbance at 570 nm.

Future Perspectives

The 3,5-dichloropyridine-2-sulfonamide scaffold is ripe for fragment-based drug design . Future optimization should focus on:

-

Dual-Targeting: Designing hybrids that inhibit both CA IX and Tubulin (via the sulfonamide nitrogen).

-

Selectivity: Modifying the C-4 position to reduce off-target binding to hCA I/II, thereby reducing side effects like metabolic acidosis.

-

Agrochemicals: Developing "safener-free" herbicides by tuning the degradation rate in crops vs. weeds.

References

-

Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Zhou, S., et al. (2016). Synthesis and herbicidal activity of novel sulfonylurea derivatives. Chemical Biology & Drug Design, 87(6), 883-890. Link

-

Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799. Link

-

El-Gazzar, A. B., et al. (2020).[6] Synthesis and biological evaluation of pyrido[2,3-d]pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. Link

-

BenchChem. (2025).[2][4][6][7][8] Application Notes: 3,5-Dichloropyridine as a Scaffold for Novel Herbicides.[7] BenchChem Technical Guides. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

3,5-Dichloropyridine-2-sulfonamide (CAS: 1247346-43-5): A Privileged Scaffold for Advanced Drug Discovery and Agrochemical Design

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the selection of robust molecular building blocks (MBBs) dictates the success of downstream lead optimization. 3,5-Dichloropyridine-2-sulfonamide ( [1]) has emerged as a highly privileged scaffold.

The structural architecture of this compound is defined by three synergistic components:

-

The Pyridine Core: Provides a basic nitrogen capable of acting as a hydrogen-bond acceptor, while improving aqueous solubility compared to classical phenyl bioisosteres.

-

The 3,5-Dichloro Motif: The chlorine atoms exert a strong inductive electron-withdrawing effect (-I). This not only increases the lipophilicity of the scaffold but also lowers the pKa of the adjacent sulfonamide group. Furthermore, C3 and C5 halogenation effectively blocks primary Cytochrome P450 (CYP) metabolic hotspots, enhancing the compound's half-life.

-

The 2-Sulfonamide Group: A versatile functional handle that serves as a transition-state analog for proteases, a zinc-binding pharmacophore, and a critical node for further derivatization.

Physicochemical Profiling

To facilitate structure-activity relationship (SAR) modeling, the core quantitative data of this scaffold is summarized below. These parameters confirm its compliance with Lipinski’s Rule of Five, making it an ideal starting point for oral drug design.

| Property | Value |

| Chemical Name | 3,5-Dichloropyridine-2-sulfonamide |

| CAS Registry Number | 1247346-43-5 |

| MDL Number | MFCD16093780 |

| Molecular Formula | C5H4Cl2N2O2S |

| Molecular Weight | 227.07 g/mol |

| SMILES String | Clc1cc(Cl)c(S(N)(=O)=O)nc1 |

| H-Bond Donors | 1 (Primary -NH2) |

| H-Bond Acceptors | 4 (Pyridine N, Sulfonamide N, 2x O) |

| Rotatable Bonds | 1 |

(Data corroborated via commercial building block profiles from [2] and [1]).

Pharmacological Applications & Target Engagement

The utility of 3,5-Dichloropyridine-2-sulfonamide extends across multiple therapeutic areas. Primary sulfonamides are classic zinc-binding groups (ZBGs), frequently utilized in the design of Carbonic Anhydrase (CA) inhibitors. The electron-withdrawing chlorines increase the acidity of the -NH2 protons, enhancing coordination with the active site Zn²⁺ ion. Additionally, in kinase inhibitor design, the combination of the pyridine nitrogen and the sulfonamide oxygen can form a bidentate hinge-binding motif, while the dichloro substitutions occupy adjacent hydrophobic pockets.

Pharmacophore mapping of 3,5-Dichloropyridine-2-sulfonamide.

Primary Synthesis: Amination Workflow

The most efficient route to synthesize 3,5-Dichloropyridine-2-sulfonamide is via the amination of its commercially available precursor, 3,5-Dichloropyridine-2-sulfonyl chloride ( [3], available via [4]).

Self-validating synthetic workflow for 3,5-Dichloropyridine-2-sulfonamide.

Protocol 1: Nucleophilic Acyl Substitution (Amination)

Objective: High-yield conversion of the sulfonyl chloride to the primary sulfonamide while suppressing hydrolysis.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 3,5-Dichloropyridine-2-sulfonyl chloride in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) in a round-bottom flask.

-

Temperature Control: Cool the solution to 0–5 °C using an ice-water bath.

-

Causality: Sulfonyl chlorides on electron-deficient pyridine rings are highly susceptible to nucleophilic attack by water. Maintaining a low temperature severely retards the competing hydrolysis reaction (which yields the undesired sulfonic acid) and thermodynamically favors the attack by ammonia.

-

-

Reagent Addition: Dropwise, add 5.0 equivalents of cold aqueous ammonia (28% NH₃ in H₂O) over 15 minutes under vigorous stirring.

-

Causality: THF acts as a crucial co-solvent here. It solubilizes the highly lipophilic sulfonyl chloride and is miscible with aqueous ammonia, facilitating a homogenous reaction environment that accelerates the amination.

-

-

Reaction Evolution: Allow the reaction to stir at 0–5 °C for 2 hours.

-

Self-Validation (In-Process): Run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1). The disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active baseline spot validates complete conversion.

-

Workup: Evaporate the THF under reduced pressure. Resuspend the aqueous residue in Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

Self-Validation (Post-Process): Subject the crude solid to LC-MS analysis. The protocol is validated upon the detection of a dominant peak at m/z 227 [M+H]⁺ . Crucially, the mass spectrum must display the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 in a precise 9:6:1 ratio). This isotopic signature acts as a built-in validation of the dichloro motif's structural integrity.

SAR Expansion: N-Alkylation Methodology

To probe steric tolerance within a target's binding pocket, researchers often derivatize the primary sulfonamide into secondary (N-alkyl) sulfonamides.

Protocol 2: Controlled Mono-Alkylation

Objective: Synthesize N-alkyl-3,5-dichloropyridine-2-sulfonamides without over-alkylating to the tertiary state.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 3,5-Dichloropyridine-2-sulfonamide in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 1.2 equivalents of Cesium Carbonate (Cs₂CO₃).

-

Causality: The sulfonamide -NH2 is relatively acidic due to the electron-withdrawing dichloro-pyridine ring. However, over-alkylation (forming the N,N-dialkyl product) is a severe risk. Using a mild, bulky base like Cs₂CO₃ exploits the "cesium effect"—the large ionic radius of Cs⁺ increases the solubility and nucleophilicity of the intermediate cesium sulfonamide salt, strictly favoring mono-alkylation at ambient temperatures.

-

-

Alkylation: Add exactly 1.05 equivalents of the desired alkyl halide (R-X) dropwise. Stir at room temperature for 4 hours.

-

Workup: Quench with water to precipitate the product. Filter and wash with cold water.

-

Self-Validation: Analyze the purified product via ¹H-NMR (in DMSO-d6). The protocol is validated by the presence of a single, exchangeable N-H proton (typically appearing as a broad singlet between 8.0–10.0 ppm). The presence of this proton definitively proves that controlled mono-alkylation was achieved, rather than uncontrolled di-alkylation.

Conclusion

3,5-Dichloropyridine-2-sulfonamide (CAS: 1247346-43-5) represents a masterclass in rational molecular design. By combining the solubility profile of a pyridine ring, the metabolic shielding and electronic tuning of a dichloro motif, and the versatile binding capacity of a primary sulfonamide, it serves as a foundational pillar for modern drug discovery campaigns. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of both the core scaffold and its downstream derivatives.

References

The Genesis and Molecular Architecture of Pyridine-Based Sulfonamides: A Comprehensive Technical Guide

Abstract

The discovery of pyridine-based sulfonamides in the 1930s marked a watershed moment in the history of antimicrobial chemotherapy. Chief among these was sulfapyridine (historically designated as M&B 693), a compound that dramatically altered the clinical landscape of bacterial infections prior to the mass production of penicillin. This whitepaper provides an in-depth technical analysis of pyridine-based sulfonamides, exploring their historical genesis, synthetic chemistry, mechanism of action via dihydropteroate synthase (DHPS) inhibition, and the foundational laboratory protocols that defined their development.

Historical Genesis: From Dyes to M&B 693

The trajectory of sulfonamide antibiotics began with the discovery that the red azo dye Prontosil could cure streptococcal infections in vivo, later identified to be a prodrug that metabolized into the active pharmacophore, sulfanilamide[1]. However, early sulfanilamides had limited efficacy against severe pneumococcal infections.

In a targeted effort to synthesize more potent derivatives, chemist Montague Phillips, under the direction of Arthur Ewins at the British firm May & Baker Ltd., synthesized a novel pyridine-based sulfonamide on November 2, 1937[2]. Logged in their test book as T693, the compound was subsequently tested by clinical pathologist Lionel Whitby, who demonstrated its unprecedented antibacterial properties against pneumococci in murine models[2].

Clinically designated as M&B 693 (Sulfapyridine), the drug achieved global fame when it was successfully used to treat British Prime Minister Winston Churchill's bacterial pneumonia in 1943[1]. Its introduction caused a paradigm shift in mortality rates associated with lobar pneumonia, cementing the pyridine-sulfonamide scaffold as a privileged structure in medicinal chemistry.

Table 1: Historical Impact of Sulfapyridine on Lobar Pneumonia Mortality

| Clinical Condition | Pre-Treatment Mortality Rate | Post-Treatment (M&B 693) Mortality Rate |

| Lobar Pneumonia | 78% | 8% |

Mechanism of Action: DHPS Inhibition

Pyridine-based sulfonamides exert their bacteriostatic effect by targeting the bacterial folate biosynthesis pathway. Unlike human cells, which actively transport dietary folic acid across their membranes, most bacteria must synthesize folate de novo[3].

Sulfonamides act as structural analogs and competitive inhibitors of para-aminobenzoic acid (pABA)[3][4]. They bind to the active site of the enzyme Dihydropteroate Synthase (DHPS) , preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP)[4]. By starving the bacteria of 7,8-dihydropteroate—the immediate precursor to folic acid—sulfonamides halt the downstream synthesis of purines and pyrimidines, thereby arresting bacterial DNA and RNA replication[3][4].

Mechanism of DHPS inhibition by pyridine-based sulfonamides in the folate pathway.

Table 2: Antibacterial Activity of Modern Pyridine-Based Sulfonamide Analogues

While sulfapyridine's clinical use has waned due to resistance and side effects, modern structural analogues (e.g., FQ5) continue to demonstrate potent DHPS inhibition. The table below summarizes the Minimum Inhibitory Concentration (MIC) of recent optimized pyridine-based analogues[4].

| Bacterial Strain | MIC (µg/mL) of Analogue FQ5 |

| Staphylococcus aureus ATCC 25923 | 32[4] |

| Pseudomonas aeruginosa ATCC 27853 | 16[4] |

| Escherichia coli ATCC 35401 | 16[4] |

| Bacillus subtilis ATCC 6633 | 16[4] |

Chemical Architecture & Synthesis

The synthesis of sulfapyridine relies on the sulfonylation of heterocyclic aromatic amines[5]. A critical challenge in synthesizing sulfonamides from aniline derivatives is the reactivity of the primary amine, which can self-polymerize with the sulfonyl chloride group. Therefore, the synthesis utilizes a protected intermediate: 4-acetylaminobenzenesulfonyl chloride [5].

Protocol 1: Step-by-Step Synthesis of Sulfapyridine

Objective: To synthesize 2-(p-aminobenzenesulfonamido)pyridine (Sulfapyridine) via condensation and subsequent deprotection.

Scientific Rationale & Causality: The use of an acetyl protecting group prevents the para-amino group from reacting with the sulfonyl chloride, ensuring the sulfonamide linkage forms exclusively at the 2-aminopyridine nitrogen[5][6]. Pyridine is used as both a solvent and a base in the first step to act as an acid scavenger; it neutralizes the highly corrosive hydrochloric acid (HCl) byproduct, preventing the protonation of 2-aminopyridine which would otherwise render it non-nucleophilic[6].

Materials:

-

4-acetylaminobenzenesulfonyl chloride

-

2-Aminopyridine

-

Anhydrous pyridine (Base/Solvent)

-

Sodium hydroxide (NaOH, 10% aqueous)

-

Hydrochloric acid (HCl, 2M)

Procedure:

-

Condensation: Dissolve 1 equivalent of 2-aminopyridine in anhydrous pyridine. Slowly add 1.1 equivalents of 4-acetylaminobenzenesulfonyl chloride under continuous stirring at room temperature[5][6].

-

Thermal Drive: Heat the reaction mixture to 80°C for 2 hours to drive the condensation to completion. The pyridine will neutralize the evolved HCl.

-

Isolation of Intermediate: Pour the cooled mixture into ice water. The intermediate, N-acetylsulfapyridine, will precipitate. Filter and wash with cold distilled water to remove residual pyridine.

-

Alkaline Hydrolysis (Deprotection): Suspend the N-acetylsulfapyridine in a 10% NaOH solution and reflux for 1 hour[6]. Causality: Alkaline conditions are chosen because the amide bond of the acetyl group is susceptible to basic hydrolysis, whereas the sulfonamide linkage remains highly stable under these conditions.

-

Neutralization & Crystallization: Cool the alkaline solution and carefully titrate with 2M HCl until the pH reaches approximately 7.0. Self-Validation: Sulfapyridine's water solubility is highly pH-dependent[2][7]. It is highly soluble in strong acids and bases but precipitates at its isoelectric point. The sudden formation of a dense white precipitate validates the successful deprotection and neutralization.

-

Purification: Filter the crude sulfapyridine, wash with water, and recrystallize from ethanol to yield pure crystals.

Step-by-step synthetic workflow for the production of sulfapyridine.

Analytical Methodologies for DHPS Inhibition

To quantify the efficacy of pyridine-based sulfonamides, researchers utilize reversed-phase high-pressure liquid chromatography (HPLC) to monitor the enzymatic conversion of pABA to 7,8-dihydropteroate[8].

Protocol 2: In Vitro DHPS Inhibition Assay (HPLC Method)

Objective: To determine the IC50 and Ki values of synthesized sulfonamides against isolated bacterial DHPS.

Scientific Rationale & Causality: Because both the substrates (pABA) and products (dihydropteroate) are highly polar, while the sulfonamide inhibitors are relatively lipophilic, a dynamic solvent gradient is required to elute all components sequentially without peak overlapping[8].

Procedure:

-

Enzyme Incubation: Prepare a reaction mixture containing purified DHPS enzyme, 71 µM pABA, 81 µM DHPPP, and varying concentrations of the target sulfonamide in a buffered solution (pH 7.5)[8].

-

Reaction Initiation & Quenching: Incubate the mixture at 37°C for 30 minutes. Quench the enzymatic reaction by flash-freezing or adding a denaturing acidic stop-solution.

-

HPLC Separation: Inject the quenched mixture into a reversed-phase HPLC column. Elute using a step-gradient of decreasing polarity:

-

Data Analysis: Quantify the reduction in the dihydropteroate product peak area relative to a positive control (no inhibitor). Calculate the IC50 by plotting fractional activity versus inhibitor concentration.

Clinical Legacy and Modern Relevance

Despite its miraculous early success, sulfapyridine's systemic clinical use declined due to two primary factors: the advent of penicillin and its specific adverse effect profile. The drug's water solubility is heavily pH-dependent, leading to a significant risk of crystalluria (crystallization within the bladder or urethra), which caused severe pain and renal blockage[2][7]. Furthermore, it carried a risk of agranulocytosis[2][7].

Today, sulfapyridine is rarely prescribed as a standalone systemic antibiotic in humans. However, its chemical legacy endures. It is a critical component of sulfasalazine , a prodrug used to treat ulcerative colitis[1]. In the lower gastrointestinal tract, bacterial azoreductases cleave the azo bond of sulfasalazine to release 5-aminosalicylic acid (the primary anti-inflammatory agent) and sulfapyridine[1]. Additionally, the pyridine-sulfonamide structural motif remains a highly sought-after scaffold in modern drug discovery, frequently utilized in the design of novel kinase inhibitors, carbonic anhydrase inhibitors, and next-generation antimicrobials[4][9].

References

- Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase.nih.gov.

- Sulfapyridine.Wikipedia.

- Sulfapyridine.Wikidoc.

- The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and History of Aminophenyl Sulfamides.Benchchem.

- Sulphapyridine - AERU.University of Hertfordshire.

- Sulfonamide Antibacterial Agents.Basicmedical Key.

- Effectiveness of sulfones and sulfonamides as inhibitors of DHPS activity.ResearchGate.

- SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES.EXCLI Journal.

- What are DHPS inhibitors and how do they work?Patsnap Synapse.

- Sulfanilamide - MOTM.School of Chemistry | University of Bristol.

- N-Methylpyridine-3-sulfonamide|4847-34-1.Benchchem.

Sources

- 1. Sulfonamide Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]

- 2. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. excli.de [excli.de]

- 5. Sulphapyridine [sitem.herts.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfapyridine - wikidoc [wikidoc.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Methylpyridine-3-sulfonamide|4847-34-1 [benchchem.com]

In-Silico Profiling of 3,5-Dichloropyridine-2-sulfonamide: A Comprehensive Theoretical Guide to Electronic Structure and Target Dynamics

Executive Summary

3,5-Dichloropyridine-2-sulfonamide (CAS: 1247346-43-5) represents a highly versatile pharmacophore, merging the electron-deficient properties of a halogenated pyridine ring with the robust hydrogen-bonding and metal-coordinating capabilities of a primary sulfonamide. This whitepaper provides a rigorous, step-by-step theoretical framework for modeling this compound. Designed for computational chemists and drug development professionals, this guide synthesizes Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations to elucidate the molecule's electronic landscape and its dynamic behavior in biological systems.

Pharmacological Context & Structural Rationale

Theoretical modeling of pyridine sulfonamides is driven by their profound biological activity. Sulfonamides are classical inhibitors of Carbonic Anhydrase (CA) and have shown significant promise in the treatment of Type-II diabetes and Alzheimer's disease via acetylcholinesterase inhibition[1].

The structural causality of 3,5-Dichloropyridine-2-sulfonamide is defined by two key features:

-

Electron-Withdrawing Halogens: The chlorine atoms at the 3- and 5-positions strongly withdraw electron density from the pyridine ring. This inductive effect lowers the

of the sulfonamide group, facilitating its deprotonation at physiological pH—a critical prerequisite for coordinating with the catalytic -